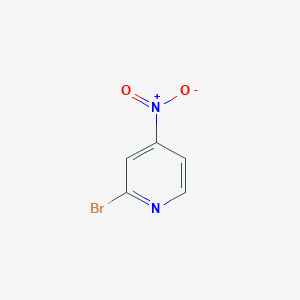

2-Bromo-4-nitropyridine

描述

Significance as a Versatile Heterocyclic Building Block

2-Bromo-4-nitropyridine is widely recognized for its role as a versatile heterocyclic building block in organic synthesis. chemimpex.com The presence of a bromine atom at the 2-position and a powerful electron-withdrawing nitro group at the 4-position significantly enhances the reactivity of the pyridine (B92270) ring. This electronic arrangement makes the compound an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. chemimpex.com

This reactivity profile has established this compound as a key intermediate in the synthesis of a diverse range of more complex molecules. Researchers in academia and industry utilize this compound in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Its ability to participate in various coupling reactions further expands its synthetic utility, providing access to novel molecular architectures with tailored properties. chemimpex.com The strategic placement of the bromo and nitro groups allows for selective and sequential functionalization, a crucial aspect in the multi-step synthesis of complex target molecules.

Historical Context and Evolution of Research on Nitro-Bromopyridines

The study of nitropyridines and their halogenated derivatives has a rich history intertwined with the development of synthetic organic chemistry. Early research into pyridine chemistry laid the groundwork for understanding the reactivity of this heterocyclic system. The introduction of a nitro group, a powerful deactivating and meta-directing group in electrophilic substitutions, yet an activating group for nucleophilic substitutions, presented both challenges and opportunities for chemists.

The synthesis of various bromo-nitropyridine isomers has been an area of continuous investigation. For instance, methods for preparing 2-bromopyridine (B144113), a precursor for some nitration reactions, have been known for decades, with early methods involving diazotization of 2-aminopyridine (B139424). orgsyn.orggoogle.com The direct bromination of pyridine is another established route. orgsyn.org

The development of methods to introduce a nitro group onto a pre-existing bromopyridine core, or vice versa, has been a key focus. For example, the synthesis of 2-bromo-5-nitropyridine (B18158) can be achieved through the nitration of 2-bromopyridine or by the diazotization of 2-amino-5-nitropyridine. guidechem.comgoogle.comnbinno.com A one-step reaction method for preparing 4-nitropyridine-N-oxide and its halogenated derivatives, including this compound-N-oxide, has also been developed, which combines the oxidation and nitration steps to improve efficiency. google.com This N-oxide can then be deoxygenated to yield the target this compound. clockss.org The evolution of these synthetic methodologies reflects a continuous drive for higher yields, improved safety, and greater efficiency in accessing these valuable building blocks. researchgate.netpatsnap.com

Overview of Academic Research Trajectories and Relevance

Current academic research continues to explore and expand the applications of this compound. A significant portion of this research is directed towards medicinal chemistry, where the compound serves as a starting material for the synthesis of novel therapeutic agents. chemimpex.com Its derivatives have shown potential in the development of treatments for bacterial infections and cancer. chemimpex.com

Beyond pharmaceuticals, research has extended into the field of materials science. This compound is utilized in the creation of organic electronic materials, highlighting its versatility. chemimpex.com The compound's reactivity is also harnessed in the synthesis of agrochemicals, contributing to the development of new herbicides and fungicides. chemimpex.com

A fascinating area of recent investigation involves the study of unexpected reaction pathways. For example, research on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines revealed an unexpected nitro-group migration, a phenomenon that has since been explored with other isomers. clockss.org Such studies not only expand our fundamental understanding of reaction mechanisms but can also open up new synthetic routes to previously inaccessible compounds. The ongoing exploration of the reactivity and applications of this compound underscores its enduring relevance in contemporary organic chemistry research. macrothink.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVITJKRFRRQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287685 | |

| Record name | 2-bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-67-1 | |

| Record name | 6945-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Nitropyridine and Its Derivatives

Direct Synthetic Pathways to 2-Bromo-4-nitropyridine

The direct synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the bromo and nitro functionalities onto the pyridine (B92270) ring.

Bromination Strategies for Pyridine Systems

The introduction of a bromine atom onto a pyridine ring is a fundamental transformation in the synthesis of halogenated pyridines. The reactivity of the pyridine ring towards electrophilic bromination is influenced by the presence of other substituents. For instance, the direct bromination of pyridine itself can be challenging due to the deactivation of the ring by the nitrogen atom. However, the presence of activating groups can facilitate this reaction.

In the context of synthesizing precursors to this compound, the bromination of a pyridine ring already bearing a nitro group, or vice versa, is a key consideration. The position of the incoming bromine atom is directed by the existing substituent. For example, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid is a common method to produce 2-amino-5-bromopyridine (B118841), a potential precursor for further nitration. orgsyn.org

Nitration Procedures for Bromopyridines

The nitration of bromopyridines is a critical step in many synthetic routes to nitro-substituted bromopyridines. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.

A study on the nitration of 2-bromopyridine (B144113), among other heteroarenes, highlighted the challenging nature of nitration reactions. rsc.org The study utilized a high-throughput experimentation approach to screen various nitrating agents and activating reagents. rsc.org For 2-bromopyridine, specific combinations of reagents were found to be more effective. rsc.org For instance, the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid at low temperatures yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org While not the target isomer, this demonstrates a general method for nitrating a substituted bromopyridine.

Multi-step Convergent Syntheses from Precursors

Convergent synthesis offers an alternative approach where different fragments of the target molecule are synthesized separately and then combined. For this compound, this could involve the synthesis of a brominated pyridine precursor and a nitrating agent, or the coupling of smaller, pre-functionalized fragments.

One documented multi-step synthesis starts from 2-bromopyridine N-oxide. This precursor undergoes nitration to form this compound 1-oxide, which is then deoxygenated to yield the final product. The nitration is typically carried out with a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com The subsequent deoxygenation can be achieved using various reducing agents.

Another synthetic route involves the diazotization of 4-amino-2-bromopyridine (B189405). chemicalbook.com This process typically involves treating the amino-substituted pyridine with a nitrite (B80452) source in the presence of an acid, followed by the introduction of a bromine source.

Synthesis and Transformations of this compound N-Oxide

This compound N-oxide is a key intermediate in the synthesis of this compound and other substituted pyridines. chemimpex.com Its synthesis and subsequent reactions are of significant interest.

N-Oxidation Reactions

The N-oxidation of pyridines is a common strategy to modify their electronic properties and reactivity. The introduction of an N-oxide group can facilitate certain electrophilic substitution reactions and can also be a precursor for other functional groups.

The synthesis of this compound N-oxide can be achieved through the oxidation of 2-bromopyridine followed by nitration, or by the oxidation of this compound. A patent describes a one-step method for preparing halogenated-4-nitropyridine-N-oxides, including this compound-N-oxide, by combining the oxidation and nitration steps. google.com This method utilizes hydrogen peroxide in the presence of acetic acid, acetic anhydride, and various catalysts. google.com Another method involves the oxidation of this compound with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) to yield the N-oxide with high purity and yield. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromopyridine | H₂O₂, Acetic Acid, Acetic Anhydride, Catalysts | This compound N-oxide | >10% higher than routine methods | google.com |

| This compound | m-Chloroperoxybenzoic acid, Dichloromethane | This compound N-oxide | 90% | google.com |

Deoxygenation of N-Oxides to Parent Pyridines

The deoxygenation of pyridine N-oxides is a crucial step to revert to the parent pyridine after the N-oxide has served its synthetic purpose. This transformation can be accomplished using a variety of reducing agents.

A convenient rhenium-catalyzed deoxygenation of nitropyridine N-oxides has been reported. clockss.org This method uses a rhenium complex, Re(O)(Ph₃P)₂Cl₃, in the presence of triphenylphosphine (B44618) (Ph₃P) to efficiently deoxygenate 3-bromo-4-nitropyridine (B1272033) N-oxide to 3-bromo-4-nitropyridine. clockss.org While this specific example is for the 3-bromo isomer, the methodology is relevant for the deoxygenation of other nitropyridine N-oxides. More broadly, the deoxygenation of pyridine N-oxides is a well-established transformation in organic synthesis, with various metal-catalytic systems and non-metal-based methods available. acs.org A recent study also explored the use of a dilacunary silicotungstate under photoredox catalysis for the selective deoxygenation of pyridine N-oxides. researchgate.net

Derivatization of this compound N-Oxide

This compound N-oxide is a versatile intermediate whose synthesis is typically achieved through the bromination of 4-nitropyridine (B72724) N-oxide. The presence of the N-oxide functionality, along with the bromine atom and the electron-withdrawing nitro group, confers unique reactivity to the molecule, making it a valuable precursor for a variety of functionalized pyridines. chemimpex.comcymitquimica.com

The primary reactions involving this compound N-oxide include:

Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to displacement by various nucleophiles. chemimpex.com This allows for the introduction of diverse functional groups, which is a key step in the synthesis of more complex molecules. For instance, the bromine can be readily substituted by amines or thiols.

Reduction: The nitro group can be chemically reduced to an amino group. This transformation is significant as it opens up pathways to aminopyridine derivatives, which are important in pharmaceutical development. For example, crude this compound N-oxide can be directly reduced to form 2-bromo-4-aminopyridine. google.com

Deoxygenation: The N-oxide can be deoxygenated to yield the corresponding pyridine derivative. A convenient method for this involves using a rhenium catalyst (Re(O)(Ph3P)2Cl3/Ph3P), which can deoxygenate 3-bromo-4-nitropyridine N-oxide to 3-bromo-4-nitropyridine in high yield. clockss.org

Direct Arylation: Research has shown that 4-substituted pyridine N-oxides can undergo direct arylation reactions. For example, the reaction with bromobenzene (B47551) can yield arylated products with high efficiency (70-80%) under optimized conditions, demonstrating the utility of this class of compounds in forming carbon-carbon bonds.

The synthesis of this compound N-oxide itself can be accomplished by reacting 4-nitropyridine with m-chloroperoxybenzoic acid to form the N-oxide, followed by bromination. A reported synthesis achieved a 90% yield with 98% purity. google.com

Preparation of Functionally Related Analogs

The synthetic principles applied to this compound can be extended to prepare a wide array of its functionally related analogs, including various isomers and other halogenated nitropyridines.

Synthesis of Other Bromo-Nitropyridine Isomers

The relative positions of the bromo and nitro groups on the pyridine ring are critical to the chemical properties and reactivity of the molecule. Several isomers of bromo-nitropyridine are synthetically important.

2-Bromo-5-nitropyridine (B18158): This isomer is a versatile building block for functionalized pyridines. nbinno.com It can be prepared through several routes, including the bromination of 2-nitropyridine (B88261) or the nitration of 2-bromopyridine. One method involves the oxidation of 2-amino-5-bromopyridine with an oxidizing agent like peracetic acid. google.com It is a key intermediate for synthesizing compounds used in pharmaceuticals and agrochemicals. nbinno.com For instance, it is used in the preparation of intermediates for GPR receptor agonists. guidechem.com

3-Bromo-4-nitropyridine: This isomer can be synthesized from its N-oxide. The deoxygenation of 3-bromo-4-nitropyridine N-oxide provides an effective route to this compound. clockss.org It is known to undergo nucleophilic substitution and, under certain conditions with amines, an unexpected nitro-group migration from the 4-position to the 3-position has been observed. clockss.orgbiosynth.com

3-Bromo-2-iodo-4-methyl-5-nitropyridine: This dihalogenated derivative is synthesized from 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) by treatment with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in propionitrile, affording the product in 91% yield. rsc.org

The table below summarizes some synthetic approaches for different bromo-nitropyridine isomers.

| Target Isomer | Starting Material | Reagents/Conditions | Yield | Reference |

| 2-Bromo-5-nitro-4-picoline | 4-methyl-5-nitro-2-aminopyridine | tert-butyl nitrite, cuprous bromide, acetonitrile, 70°C | 17% | guidechem.com |

| 2-Nitro-5-bromopyridine | 2-Amino-5-bromopyridine | Acetic acid, peracetic acid | — | google.com |

| 3-Bromo-4-nitropyridine | 3-Bromo-4-nitropyridine N-oxide | Re(O)(Ph3P)2Cl3/Ph3P, CH2Cl2, 45°C | 90% | clockss.org |

| 3-Bromo-2-iodo-4-methyl-5-nitropyridine | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl, propionitrile, 80°C | 91% | rsc.org |

Synthesis of Halogenated Nitropyridine Derivatives (e.g., 2-Bromo-4-chloro-5-nitropyridine)

The introduction of multiple, different halogen atoms onto the nitropyridine scaffold creates highly functionalized intermediates valuable for constructing complex heterocyclic systems.

The synthesis of 2-bromo-4-chloro-5-nitropyridine (B1525797) typically involves a multi-step sequence:

Bromination: Starting with a substituted pyridin-2-ol, such as 4-methyl-5-nitropyridin-2-ol, bromination is achieved using bromine in acetic acid. rsc.org

Chlorination: The resulting bromo-pyridin-2-ol is then converted to the 2-chloro derivative. This is often accomplished by treating the compound with a chlorinating agent like phosphorus oxychloride (POCl₃) in a solvent such as acetonitrile. This step yielded 3-bromo-2-chloro-4-methyl-5-nitropyridine in 88% yield. rsc.org

Nitration: Alternatively, nitration can be performed on a pre-existing dihalogenated pyridine. For example, 2-bromo-4-chloropyridine (B1272041) can be nitrated using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to selectively introduce the nitro group at the 5-position.

These multi-halogenated nitropyridines are highly reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Advanced Synthetic Approaches and Process Optimization

Modern organic synthesis increasingly relies on advanced methods that offer greater efficiency, control, and versatility. The preparation of bromopyridines is no exception, with catalytic and regioselective strategies playing a pivotal role.

Catalytic Methods in Bromopyridine Synthesis

Catalytic methods are instrumental in the synthesis and functionalization of bromopyridines, enabling reactions that are otherwise difficult or inefficient.

Palladium-Catalyzed Cross-Coupling: 2-Bromo-5-nitropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions. nbinno.com

Suzuki Coupling: It readily couples with arylboronic acids to form 2-aryl-5-nitropyridines. nbinno.com It has also been used in microwave-mediated Suzuki-Miyaura coupling with boronic acid pinacol (B44631) esters. chemicalbook.commedchemexpress.com

Sonogashira Coupling: The reaction of 2-bromo-5-nitropyridine with terminal acetylenes, catalyzed by palladium complexes, yields substituted 5-nitro-2-ethynylpyridines. chemicalbook.commedchemexpress.com

Heck Reaction: 5-Bromo-2-nitropyridine can react with acroleine diethyl acetal (B89532) under Heck conditions. mdpi.com

Rhenium-Catalyzed Deoxygenation: As mentioned previously, a rhenium-based catalyst has been effectively used for the deoxygenation of nitropyridine N-oxides, providing a clean and high-yielding route to the corresponding nitropyridines. clockss.org

Metal-Free Reduction: For the reduction of nitroarenes, a metal-free method using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reducing agent and 4,4'-bipyridine (B149096) as an organic catalyst has been developed. This approach offers excellent selectivity for reducing nitro groups without affecting other sensitive functionalities like halogens. guidechem.com

Regioselective Synthesis Strategies

Controlling the position of functional groups on the pyridine ring is a central challenge in pyridine chemistry. The electronic nature of the pyridine ring, influenced by existing substituents and the ring nitrogen, dictates the outcome of substitution reactions.

Electrophilic Nitration: The nitration of pyridine itself is notoriously difficult and requires harsh conditions, typically yielding the 3-nitro isomer in low yields. researchgate.net However, the presence of activating groups or the use of pyridine N-oxides can significantly alter the regiochemical outcome. Nitration of substituted pyridine-N-oxides, for instance, often directs the incoming nitro group to the 4-position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In halo-nitropyridines, the positions of the halogen and the strongly electron-withdrawing nitro group determine the regioselectivity of nucleophilic attack. In 2-chloro-3-nitropyridine (B167233), nucleophilic substitution occurs at the 2-position, displacing the chlorine atom. guidechem.com Similarly, in 4-chloro-3-nitropyridine, the chlorine at the 4-position is substituted. mdpi.com

Directed Ortho-Metalation (DoM): While not explicitly detailed in the provided search results for this specific compound, DoM is a powerful general strategy for achieving regioselective functionalization of pyridine rings. A directing group, such as an amide or methoxy (B1213986) group, can direct a strong base to deprotonate the adjacent ortho-position, which can then be quenched with an electrophile like bromine.

Control in Halogenation: The synthesis of 2-bromo-4-chloro-5-nitropyridine requires careful control of reaction conditions to achieve the desired regioselectivity. Bromination with N-bromosuccinimide (NBS) at low temperatures helps prevent over-halogenation, while subsequent nitration must be controlled to avoid decomposition and ensure introduction at the correct position.

Through the careful selection of substrates, reagents, and reaction conditions, chemists can achieve a high degree of regiochemical control, enabling the targeted synthesis of specific bromo-nitropyridine isomers and their derivatives.

3 Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for key intermediates like this compound. Traditional methods for the synthesis of this and related compounds often rely on harsh reagents and conditions that are misaligned with the principles of green chemistry. However, modern approaches are emerging that prioritize waste reduction, energy efficiency, and the use of safer chemicals.

Conventional syntheses of nitropyridine derivatives frequently employ strong acids such as fuming nitric acid and concentrated sulfuric acid for the nitration step. guidechem.comtandfonline.commetu.edu.tr These methods, while effective, generate significant acidic waste, posing environmental and handling challenges. For instance, the synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide involves the use of fuming nitric acid in sulfuric acid at elevated temperatures, a process that necessitates careful control and generates corrosive byproducts. tandfonline.com Similarly, the preparation of this compound-1-oxide from 2-bromopyridine 1-oxide requires a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. metu.edu.tr

In contrast, green chemistry seeks to minimize or eliminate the use and generation of hazardous substances. Key strategies in the context of this compound synthesis include the adoption of alternative energy sources, the development of one-pot syntheses, and the exploration of safer solvent systems.

One of the most promising green chemistry approaches for the synthesis of halogenated nitropyridines is the use of microwave-assisted synthesis. smolecule.com This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving reaction yields. For the synthesis of the related compound 2-bromo-4-chloro-5-nitropyridine, a microwave-assisted protocol has been shown to be highly efficient. smolecule.com While a direct application to this compound is a logical extension, this example illustrates the potential of microwave irradiation to drive reactions more efficiently than conventional heating.

The following table compares a traditional nitration method with a conceptual microwave-assisted approach, highlighting the green chemistry benefits.

| Parameter | Traditional Synthesis (Exemplified by a related compound) | Microwave-Assisted Synthesis (Exemplified by a related compound) smolecule.com | Green Chemistry Advantage |

|---|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation | More efficient energy transfer, reduced energy consumption. |

| Reaction Time | Hours | Minutes | Increased throughput and significant energy savings. |

| Reagents | Fuming nitric acid, concentrated sulfuric acid tandfonline.com | Nitric acid and sulfuric acid under microwave conditions smolecule.com | Potential for using less harsh or smaller quantities of reagents due to enhanced reaction kinetics. |

| Waste Generation | Significant acidic waste | Reduced waste due to potentially higher selectivity and yield. | Minimizes environmental impact and disposal costs. |

The choice of solvent is also a critical consideration in green chemistry. Many traditional organic solvents are toxic, flammable, or environmentally persistent. Research into bio-based and safer alternative solvents is ongoing. For example, Cyrene, a bio-based solvent derived from cellulose, has been explored as a greener substitute for commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in pyridine chemistry. rsc.orgrsc.org While specific applications to this compound synthesis are still emerging, the use of such benign solvents represents a key area for future development in making the synthesis of this important intermediate more sustainable.

By embracing principles such as energy efficiency through microwave assistance, waste reduction via one-pot reactions, and the use of safer, bio-based solvents, the synthesis of this compound and its derivatives can be aligned with the goals of green and sustainable chemistry.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Nitropyridine

Nucleophilic Substitution Reactions (SNAr) on the Pyridine (B92270) Ring

The presence of a nitro group at the 4-position and a bromine atom at the 2-position makes the pyridine ring of 2-bromo-4-nitropyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the ring towards attack by nucleophiles, facilitating the displacement of the bromide leaving group.

Amination Reactions with Diverse Nucleophiles

This compound readily undergoes amination reactions with a variety of nitrogen-based nucleophiles. These reactions are fundamental in the synthesis of substituted aminopyridines, which are important scaffolds in medicinal chemistry. chemimpex.com For instance, the reaction with primary and secondary amines leads to the corresponding N-substituted 4-nitropyridin-2-amines. The reaction conditions for these aminations typically involve a base in a suitable solvent.

A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines revealed that besides the expected direct substitution product, a product resulting from the migration of the nitro group can also be formed, particularly in polar aprotic solvents. clockss.orgresearchgate.net This highlights the complex reactivity that can be observed in these systems. While this specific study was on the 3-bromo isomer, it underscores the potential for unexpected rearrangements in the reactions of nitrobromopyridines.

Table 1: Examples of Amination Reactions with 2-Halogenated-Nitropyridines

| Electrophile | Nucleophile | Product | Reference |

| 2-Bromo-5-nitropyridine (B18158) | Various amines | N-substituted 5-nitropyridin-2-amines | gre.ac.uk |

| 3-Bromo-4-nitropyridine | Amines | 3-Amino-4-nitropyridines and nitro-group migration products | clockss.org |

| 2-Chloro-3-nitropyridine (B167233) | Primary and secondary amines | N3-substituted 2,3-diaminopyridines | nih.gov |

Alkoxylation and Thiolation Reactions

In addition to amination, this compound can react with oxygen and sulfur nucleophiles in alkoxylation and thiolation reactions, respectively. These reactions provide access to 2-alkoxy- and 2-thio-substituted 4-nitropyridines. The general principle of SNAr applies, where the nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to substitution. For instance, reaction with a sodium alkoxide (NaOR) would yield the corresponding 2-alkoxy-4-nitropyridine. Similarly, thiols (RSH) or their corresponding thiolates (RS⁻) can displace the bromide to form 2-alkylthio- or 2-arylthio-4-nitropyridines.

Mechanistic Studies of SNAr Processes

The mechanism of SNAr reactions on this compound proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the C2 position of the pyridine ring, which is activated by the electron-withdrawing nitro group at the C4 position. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgstackexchange.com The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.

The second step involves the departure of the bromide leaving group, which restores the aromaticity of the pyridine ring and yields the final substitution product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction. stackexchange.com The reactivity is significantly influenced by the nature of the nucleophile, the solvent, and the presence of a base. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the reaction pathway and the stability of intermediates and transition states.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an effective electrophilic partner in these transformations due to the reactive C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This compound and its derivatives are suitable substrates for this reaction. lookchem.com For instance, the coupling of 2-bromo-5-methyl-4-nitropyridine (B1282703) with various boronic acids in the presence of a palladium catalyst and a base like potassium carbonate affords the corresponding 2-aryl-5-methyl-4-nitropyridines. The reaction is generally efficient and tolerates a wide range of functional groups on the boronic acid partner. The mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 2: Examples of Suzuki-Miyaura Coupling with Bromonitropyridines

| Bromopyridine Derivative | Boronic Acid | Catalyst System | Product | Reference |

| 2-Bromo-5-methyl-4-nitropyridine | Arylboronic acids | Palladium catalyst, K₂CO₃ | 2-Aryl-5-methyl-4-nitropyridines | |

| 2-Bromo-5-nitropyridine | Arylboronic acids | Palladium catalyst, base | 2-Aryl-5-nitropyridines | gre.ac.uk |

| 2-Bromo-4-chloro-5-nitropyridine (B1525797) | Boronic acids | Palladium catalyst, base | 2-Aryl-4-chloro-5-nitropyridines | lookchem.com |

Stille Coupling in the Functionalization of Pyridine Systems

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is another effective method for C-C bond formation and has been applied to the functionalization of pyridine systems. semanticscholar.org this compound can be used as the halide component in Stille couplings. For example, the reaction of 2-bromo-4-halopyridines with organostannanes in the presence of a palladium catalyst can be used to synthesize bipyridine structures. semanticscholar.org While direct examples with this compound are less common in the provided context, the reactivity of the C-Br bond suggests its applicability in such transformations. The Stille reaction often offers advantages in cases where Suzuki coupling partners are unstable or difficult to prepare. nih.gov

Sonogashira Coupling for Terminal Alkyne Introduction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com In the context of this compound, this reaction allows for the introduction of an alkyne moiety at the 2-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnumberanalytics.comlibretexts.org

Palladium Cycle: The cycle begins with the oxidative addition of the this compound to the Pd(0) catalyst, forming a Pd(II) complex. wikipedia.orglibretexts.org

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, often in the presence of the amine base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne. wikipedia.orglibretexts.org

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation. wikipedia.orglibretexts.org

Reductive Elimination: Finally, the resulting palladium(II) alkynyl complex undergoes reductive elimination to yield the 2-alkynyl-4-nitropyridine product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Key Aspects of the Sonogashira Coupling Mechanism

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the palladium(0) catalyst. | Pd(II)-aryl complex |

| Copper Acetylide Formation | The terminal alkyne reacts with a copper(I) salt. | Copper(I) acetylide |

| Transmetalation | The alkyne group is transferred from copper to palladium. | Pd(II)-alkynyl complex |

| Reductive Elimination | The C-C bond is formed, releasing the product and regenerating the catalyst. | 2-alkynyl-4-nitropyridine |

This table provides a simplified overview of the key steps in the Sonogashira coupling reaction.

Variations of the Sonogashira coupling have been developed, including copper-free versions where the base is strong enough to deprotonate the alkyne directly, allowing it to react with the palladium complex. wikipedia.orglibretexts.org The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and applicability. wikipedia.orgorganic-chemistry.org Studies on related 2-bromopyridines have shown that catalysts like Pd(CF3COO)2 with PPh3 as a ligand are effective for this transformation. scirp.org The reaction has been successfully applied to synthesize various substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine. researchgate.net

Other Transition Metal-Mediated Transformations

Beyond the Sonogashira coupling, this compound can participate in other transition metal-mediated cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. These reactions often utilize palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds.

One of the most important of these is the Suzuki-Miyaura coupling , which involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov While specific studies on the Suzuki coupling of this compound are not extensively detailed in the provided results, the reaction is widely used for functionalizing bromopyridines. nih.govresearchgate.net The general mechanism involves oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination. nih.gov The reactivity of 2-bromopyridines in Suzuki couplings can be influenced by the electronic nature of other substituents on the ring. nih.gov

The Heck reaction is another significant palladium-catalyzed transformation that could potentially be applied to this compound. This reaction couples the aryl halide with an alkene to form a substituted alkene. eie.gr The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. eie.gr

The reactivity of the bromine atom in this compound makes it a suitable substrate for these and other cross-coupling reactions, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com

Transformations Involving the Nitro Group

The nitro group at the 4-position of this compound is a key functional handle that can be selectively transformed, providing access to a different class of derivatives.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis, as aromatic amines are versatile intermediates. jsynthchem.comnih.gov In the case of this compound, this reduction yields 4-amino-2-bromopyridine (B189405). guidechem.comgoogle.com

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a widely used method. nih.gov However, care must be taken to avoid dehalogenation (removal of the bromine atom) as a side reaction. nih.gov

Alternative methods that offer high selectivity include catalytic transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used in the presence of a catalyst such as Pd/C. nih.gov This method is often milder and can prevent the loss of the halogen substituent. nih.gov Other reported methods for reducing nitroarenes include the use of iron powder in acetic acid or magnesium powder with titanium tetrachloride. guidechem.com A novel system using sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal complex like Ni(PPh3)4 has also been developed for the reduction of nitroaromatic compounds. jsynthchem.com

Table 2: Common Reagents for the Selective Reduction of Nitroarenes

| Reagent System | Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | Can lead to dehalogenation. |

| Hydrazine hydrate / Pd/C | Catalytic transfer hydrogenation | Generally high selectivity for the nitro group. nih.gov |

| Fe / Acetic Acid | Metal/acid reduction | A classic method for nitro group reduction. guidechem.com |

| NaBH₄ / Ni(PPh₃)₄ | Metal hydride with catalyst | A newer, efficient system for this transformation. jsynthchem.com |

This table summarizes common reagent systems used for the selective reduction of the nitro group in halogenated nitroarenes.

The resulting 4-amino-2-bromopyridine is a valuable building block for further synthetic manipulations, including cross-coupling reactions at the bromine-substituted position. guidechem.com

Investigation of Nitro-Group Migration Phenomena

Nitro-group migration is an intriguing and less common rearrangement reaction that has been observed in certain nitropyridine systems under specific conditions. While direct evidence for nitro-group migration in this compound itself is not prominent in the provided search results, studies on related isomers like 3-bromo-4-nitropyridine have shown that such rearrangements can occur. clockss.org

In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position has been identified. clockss.org This migration was found to be favored in polar aprotic solvents. clockss.orgresearchgate.net

A proposed mechanism for some nitropyridine rearrangements involves a Current time information in Colombo, LK. sigmatropic shift. ntnu.noresearchgate.net In the nitration of pyridine with dinitrogen pentoxide, the nitro group is thought to initially add to the nitrogen atom, followed by attack of a nucleophile at the 2- or 4-position. A subsequent Current time information in Colombo, LK. sigmatropic migration of the nitro group to the 3-position, followed by elimination of the nucleophile, leads to the formation of 3-nitropyridine. ntnu.noresearchgate.net

Another relevant mechanism in the chemistry of halonitropyridines is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway has been studied in the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine (B43025) with hydroxide (B78521) ions. nih.govcdnsciencepub.comacs.orgresearchgate.net The reaction proceeds through a ring-opened intermediate. nih.govacs.org While this mechanism primarily describes a nucleophilic substitution, the intermediates involved highlight the complex reactivity of the nitropyridine ring system and the potential for rearrangements under certain conditions.

Derivatization of the Nitro Group

The nitro group in this compound, besides being reducible, can potentially undergo other derivatizations, although these are less common than its reduction. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic attack.

The chemistry of the nitro group itself in aromatic systems is rich. For instance, partial reduction can lead to nitroso or hydroxylamine (B1172632) derivatives. Complete reduction to the amine, as discussed previously, is the most synthetically useful transformation. Further reactions of the resulting amino group, such as diazotization followed by substitution, could provide another avenue for introducing a wide range of functional groups.

Reactivity of the Bromine Atom

The bromine atom at the 2-position of this compound is a key site of reactivity. Its presence on an electron-deficient pyridine ring, further activated by the para-nitro group, makes it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group and the ring nitrogen. Subsequent departure of the bromide ion yields the substituted product. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromine atom under appropriate conditions. smolecule.com

The bromine atom also serves as the reactive handle for the transition metal-catalyzed cross-coupling reactions discussed earlier, such as the Sonogashira and Suzuki couplings. wikipedia.org The relative reactivity of C-Br bonds compared to other C-halogen bonds (e.g., C-Cl) or C-OTf (triflate) bonds allows for selective transformations in molecules containing multiple potential leaving groups. wikipedia.org Generally, the order of reactivity for aryl halides in these couplings is I > Br > Cl. wikipedia.org This differential reactivity is a powerful tool in synthetic strategy.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the C4-nitro group, facilitates the oxidative addition step in the catalytic cycle, often allowing these reactions to proceed under mild conditions. The bromine atom at the C2-position is selectively replaced to form new carbon-carbon or carbon-nitrogen bonds.

Key cross-coupling reactions involving this compound and its derivatives include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron compound. While specific examples with this compound are not extensively detailed in the provided results, related structures like 2-bromo-4-fluoropyridine (B1291336) are used to create complex molecules, indicating the feasibility of this transformation. The general reactivity of 2-bromopyridines in Suzuki coupling is well-established.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds, providing access to aminopyridines. The reaction of 2-bromopyridines with various amines is a practical and expedient method for synthesizing secondary and tertiary aminopyridines. nih.govamazonaws.com The strong electron-withdrawing nitro group in this compound makes the pyridine ring highly activated towards amination.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org Substituted 5-nitro-2-ethynylpyridines have been successfully synthesized via the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes, demonstrating the utility of this reaction for introducing alkyne moieties onto nitropyridine scaffolds. researchgate.net

Stille Coupling: This reaction involves coupling with an organotin reagent. It is a versatile method for creating biaryl compounds from halopyridines. semanticscholar.orgmetu.edu.trorgsyn.org For instance, 2,4-dibromopyridine, which can be synthesized from this compound N-oxide, undergoes efficient and regioselective Stille coupling reactions. semanticscholar.org

Heck Reaction: While less common for this specific substrate, the Heck reaction couples the bromopyridine with an alkene. Ligand-free Heck reactions have been shown to be effective for a wide range of substituted aryl bromides, including 3-bromopyridine, under low palladium concentrations. rug.nlresearchgate.net

The following table summarizes representative cross-coupling reactions for bromopyridine derivatives, illustrating the general conditions and applicability.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Buchwald-Hartwig | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 | amazonaws.com |

| Buchwald-Hartwig | 2-Bromopyridine (B144113) derivative | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55 | amazonaws.com |

| Stille Coupling | 2-Bromo-4-chloropyridine (B1272041) | 4-Chloro-2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Toluene | 110 | 70 | semanticscholar.org |

| Sonogashira | 2-Bromo-5-nitropyridine | Terminal Acetylenes | Pd/Cu catalyst | Mild base | - | RT | - | researchgate.net |

| Heck Coupling | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (0.05 mol%) | NaOAc | NMP | 135 | >95 (Conv.) | rug.nl |

Halogen-Dance Reactions and Regioselectivity

The "halogen dance" (HD) is a base-catalyzed intramolecular or intermolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgrsc.org This reaction is driven by thermodynamics, proceeding towards the formation of the most stable organometallic intermediate. wikipedia.org For halopyridines, the reaction typically begins with deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at a position ortho to a directing group, followed by a series of halogen-metal exchange steps. wikipedia.orgwhiterose.ac.uk

In the context of substituted bromopyridines, the regioselectivity of both the initial deprotonation and the subsequent halogen migration is crucial. The presence of other substituents, such as the nitro group in this compound, profoundly influences the reaction's outcome. The strong electron-withdrawing nature of the nitro group acidifies the adjacent ring protons, making the C3 and C5 positions potential sites for initial lithiation.

The typical pattern for halogen dance on a pyridine ring involves a 1,2-migration of the halogen. clockss.orgresearchgate.net However, 1,3- and 1,4-shifts are also possible, providing access to a variety of substitution patterns that are difficult to achieve through classical methods. clockss.org The stability of the lithiated intermediate is the key determinant of the final product distribution. For instance, in 2-chloro-3-bromopyridine, lithiation at low temperatures (-60 °C) favors the kinetic product via deprotonation at C4, while at higher temperatures (-20 °C), the thermodynamic product resulting from a halogen dance becomes dominant. nih.gov

For this compound, a halogen dance reaction would likely be complex. The acidity of the C3 and C5 protons would compete. Deprotonation at C3 would place the negative charge adjacent to both the bromo and nitro groups, while deprotonation at C5 would be ortho to the nitro group. The subsequent migration of the bromine atom would be directed by the formation of the most stable pyridinyllithium species. Research on 2,5-dibromopyrroles has shown that the directing group on the nitrogen atom is critical for the success and regioselectivity of the halogen dance, indicating that the electronic environment of the ring system is paramount. kobe-u.ac.jp A convenient synthesis of 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine proceeds via a halogen-dance reaction using LDA, highlighting the utility of this rearrangement for creating polysubstituted pyridines. researchgate.netzenodo.org

Preparation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard or organolithium species, from this compound is a challenging prospect due to the reactivity of the nitro group.

Grignard Reagents: The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent. wisc.educhemguide.co.uk However, this reaction is incompatible with functional groups that are acidic or electrophilic, such as nitro groups. The highly polarized C-Mg bond of the Grignard reagent is a strong base and nucleophile, and it would readily react with the electrophilic nitro group of another molecule, leading to decomposition or undesired side reactions rather than the formation of a stable pyridylmagnesium halide.

Organolithium Reagents: Organolithium reagents are typically formed either by direct deprotonation (lithiation) using a strong base or by metal-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi).

Lithiation (Deprotonation): As discussed in the halogen-dance section, the protons on the this compound ring are acidic due to the influence of the nitro group and the ring nitrogen. Treatment with a strong, non-nucleophilic base like LDA at low temperatures could potentially lead to regioselective deprotonation at C3 or C5. This approach avoids direct interaction with the C-Br bond initially. Studies on 2-bromo-4-methoxypyridine (B110594) show that C3 lithiation can be achieved using lithium tetramethylpiperidide (LTMP), leading to functionalization at that position. arkat-usa.org

Metal-Halogen Exchange: This method involves treating the aryl bromide with an organolithium reagent like n-BuLi. However, this is often complicated by the high reactivity of the organolithium reagent, which can also act as a nucleophile and attack the electron-deficient pyridine ring, especially one activated by a nitro group. Furthermore, the nitro group itself can be reduced by organolithium reagents. In the case of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, treatment with t-BuLi resulted in simultaneous lithiation and Br/Li exchange. growingscience.com This indicates that for this compound, a mixture of products from attack at different sites would be highly likely, making the clean formation of a single organolithium species difficult.

Due to the incompatibility of the nitro group, the direct and clean preparation of Grignard or organolithium reagents from this compound is generally not a viable synthetic strategy. Alternative approaches, such as reducing the nitro group to an amine and protecting it before attempting to form the organometallic reagent, would be necessary.

Applications of 2 Bromo 4 Nitropyridine in Complex Molecule Synthesis

Intermediate in Pharmaceutical Synthesis and Medicinal Chemistry

2-Bromo-4-nitropyridine is a pivotal intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its unique halogenated nitropyridine structure allows for exceptional reactivity, which is leveraged by researchers in novel drug design, molecular modification, and complex organic transformations. pubcompare.ai This compound's favorable reactivity profile makes it a key component in the development of new treatments. chemimpex.com

The distinct structure of this compound makes it an ideal starting material for developing novel therapeutic agents. chemimpex.com It serves as a fundamental building block, enabling the creation of complex compounds with tailored properties designed for specific biological targets. chemimpex.com Medicinal chemists utilize this compound to introduce specific functional groups, which is a critical step in the drug discovery process aimed at creating new and effective treatments. chemimpex.com Its role as a versatile reagent facilitates the exploration of new chemical space in the search for innovative pharmaceuticals. pubcompare.ai

This compound is widely used in research focused on the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and cancer. chemimpex.com The compound serves as an important precursor in the development of new drug candidates in these therapeutic areas. chemimpex.comchemimpex.com While specific drug examples are often proprietary, the general application in synthesizing derivatives with potential antibacterial or anticancer activity is a significant focus in medicinal chemistry. chemimpex.comsmolecule.com Research has shown that related nitropyridine derivatives can be modified to create potent antibacterial agents and have been investigated for their cytotoxic effects on cancer cell lines, highlighting the potential of this class of compounds.

Table 1: Research Focus on this compound Derivatives in Therapeutics

| Therapeutic Area | Research Application | Source |

| Bacterial Infections | Serves as an intermediate for synthesizing potential new antibiotics. | chemimpex.com |

| Cancer Therapies | Used as a precursor for drug candidates targeting various cancer types. | chemimpex.com |

The synthesis of heterocyclic compounds is a cornerstone of drug discovery, and this compound plays a significant role in this area. chemimpex.com Its structure is foundational in advanced heterocyclic compound engineering. pubcompare.ai The compound's reactivity is exploited to construct more complex nitrogen-containing heterocyclic systems, which are prevalent in many approved drugs. chemimpex.compubcompare.aimdpi.com This makes this compound a compound of high interest for researchers aiming to design and synthesize novel heterocyclic drug candidates with potential therapeutic value. chemimpex.com

Utility in Agrochemical Development

In addition to its pharmaceutical applications, this compound is an important intermediate in the development of agrochemicals. chemimpex.com The compound is utilized in the formulation of products aimed at improving crop yields and managing pests. chemimpex.com

This compound plays a role in the synthesis of agricultural chemicals, including herbicides and fungicides. chemimpex.com It serves as a building block for creating active ingredients that help in controlling unwanted weeds and preventing fungal diseases in crops. chemimpex.com The development of new and more effective herbicides and fungicides is crucial for modern agriculture, and intermediates like this compound are essential in this research and development process. chemimpex.comchemimpex.com

The compound is instrumental in the development of advanced crop protection agents designed to enhance pest management and improve crop yields. chemimpex.com The synthesis of novel agrochemicals often involves intermediates that allow for precise molecular modifications to optimize efficacy and selectivity. chemimpex.com this compound serves this purpose, contributing to the creation of next-generation solutions for protecting crops from various threats. chemimpex.com

Table 2: Applications of this compound in Agrochemicals

| Agrochemical Type | Application | Source |

| Herbicides | Intermediate in the synthesis of weed control agents. | chemimpex.com |

| Fungicides | Building block for compounds targeting fungal pathogens in crops. | chemimpex.com |

| Advanced Crop Protection | Used in formulating agents for improved pest management and crop yield. | chemimpex.com |

Contributions to Materials Science and Organic Electronics

This compound and its derivatives are gaining attention in the field of materials science for the development of advanced organic materials with tailored electronic and optical properties. chemimpex.comsmolecule.com The compound's inherent characteristics are leveraged to create novel materials for various electronic applications. chemimpex.com

Creation of Novel Materials with Specific Electronic and Optical PropertiesThe distinct substitution pattern of this compound, featuring an electron-withdrawing nitro group and a displaceable bromine atom, makes it a valuable intermediate for creating novel materials with specific functionalities.chemimpex.combenchchem.comResearchers employ this compound in the synthesis of materials where precise electronic and optical properties are required, contributing to advancements in materials engineering.chemimpex.comThe N-oxide derivative, this compound N-oxide, is also explored for its potential in creating materials such as coatings that require specific electronic or optical characteristics.benchchem.comchemimpex.comStudies have indicated that incorporating such compounds into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for specialized electronic applications.benchchem.combenchchem.com

| Research Area | Application of this compound | Resulting Properties |

| Organic Electronics | Intermediate for OLED materials chemimpex.com | Enhanced device efficiency and performance chemimpex.com |

| Advanced Materials | Building block for functional materials chemimpex.com | Tailored electronic and optical characteristics chemimpex.comchemimpex.com |

| Conductive Polymers | Monomer precursor for polymer synthesis | Improved electrical conductivity and stability |

Role in Dye and Pigment Synthesis

This compound is a recognized intermediate in the synthesis of dyes and pigments. chemimpex.comsmolecule.com Its reactivity allows for the introduction of various functional groups, facilitating the creation of complex chromophoric systems. chemimpex.com The synthesis of polycyclic organic dyes has been achieved using nitropyridine derivatives as key starting materials. For example, 3-nitropyridine-4[1H]-thione, derived from a nitropyridine precursor, can be condensed with other reagents to produce complex, colored compounds like purple-red diazaphenothiazine dyes. researchgate.net This highlights the foundational role of the nitropyridine structure in building larger, conjugated molecules suitable for use as dyes. researchgate.netmdpi.com

Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, and this compound serves as a key building block for their synthesis. chemimpex.com The reactivity of the compound allows for its transformation into a wide range of mono- and polynuclear heterocyclic systems. mdpi.com The bromine atom can be readily displaced in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, providing two distinct points for further chemical modification. smolecule.com This dual reactivity enables its use as a precursor for diverse and complex heterocyclic scaffolds, which are of significant interest in pharmaceutical and materials science research. chemimpex.comnih.gov

| Precursor | Reaction Type | Synthesized Scaffold Example | Reference |

| 2-Chloro-3,5-dinitropyridine | Nucleophilic substitution, Reduction | Imidazopyridines | mdpi.com |

| 2,6-Dibromo-4-nitropyridine | Regioselective amination | Unsymmetrical 2,4,6-triamino substituted pyridines | researchgate.net |

| 2-Hydrazinyl-5-nitropyridine | One-pot multicomponent reaction | Triazolo-azines | nih.gov |

| 2-Chloro-3(5)-nitropyridines | Nucleophilic substitution | Phenylaminoacetates | mdpi.com |

Advanced Spectroscopic and Computational Analysis in Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic analysis provides empirical data that is fundamental to understanding the properties and transformations of 2-bromo-4-nitropyridine.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR are employed to confirm substitution patterns and the formation of derivatives. For instance, in studies of 4-nitropyridine (B72724) N-oxides, the chemical shifts of protons and carbons are sensitive to the electronic effects of substituents on the pyridine (B92270) ring. sibran.ru The deshielding of protons adjacent to the nitro and N-oxide groups in related compounds results in characteristic downfield shifts in the ¹H NMR spectrum. smolecule.com

In the context of reaction monitoring, NMR can be used to follow the progress of reactions involving this compound, such as nucleophilic substitutions. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, 2D NMR techniques like NOESY have been crucial in identifying unexpected nitro-group migration products alongside the expected substitution products. clockss.orgresearchgate.net This highlights the ability of advanced NMR methods to characterize complex reaction mixtures and elucidate reaction mechanisms. clockss.org

Table 1: Representative ¹H NMR Data for Substituted Pyridines

| Compound | Solvent | Chemical Shift (ppm) and Assignment |

| 2-Bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | CDCl₃ | δ 2.63 (s, 3H, CH₃), 7.52 (s, 1H, H-3), 8.95 (s, 1H, H-6) smolecule.com |

| 2-Bromopyridine (B144113) | CCl₄ | δ 8.31 (d), 7.17 (d), 7.46 (t), 7.40 (t) chemicalbook.com |

| 2-Bromopyridine | CDCl₃ | δ 8.36, 7.56, 7.49, 7.26 chemicalbook.com |

This table presents a selection of published NMR data for related compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are critical for validating molecular formulas. rsc.org The isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) results in a characteristic M/M+2 doublet in the mass spectrum, confirming the presence of a single bromine atom in the molecule. smolecule.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for monitoring the progress of reactions in real-time and for identifying intermediates and final products in complex mixtures. researchgate.net The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information. For halogenated nitropyridines, common fragmentation pathways include the loss of the nitro group (NO₂) and the halogen atoms. smolecule.com For example, in the mass spectrometric analysis of 2-bromo-4-chloro-5-nitropyridine (B1525797), the loss of NO₂ (46 mass units), bromine (79/81 mass units), and chlorine (35/37 mass units) are observed. smolecule.com The loss of a hydroxyl group (17 Da) can be a signature fragmentation for aromatic N-oxides. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net The spectra of this compound and its derivatives exhibit characteristic vibrational modes associated with the pyridine ring, the nitro group, and the carbon-bromine bond.

The nitro group typically shows strong, characteristic stretching vibrations. For instance, in nitropyridine derivatives, these are often found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions. smolecule.com The C-Br stretching vibrations are usually observed in the fingerprint region of the spectrum. smolecule.com FT-IR and Raman spectroscopy are complementary techniques, and their combined use can lead to a more complete assignment of vibrational modes. researchgate.netresearchgate.net

These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding. researchgate.net For example, studies on this compound N-oxide have utilized polarized FT-IR and Raman spectra to analyze intermolecular C-H···O contacts. researchgate.net

Table 2: Selected Vibrational Frequencies for Related Pyridine Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2-Bromo-4-methylpyridine | FT-IR | 1606, 1455, 1387, 1280, 1003, 830, 703, 534 | Various vibrational modes mdpi.com |

| 2-Bromo-5-methylpyridine | FT-IR | 1596, 1380, 1478, 1277, 995, 830, 750, 494 | Various vibrational modes mdpi.com |

| 5-Bromo-2-nitropyridine | FT-IR & FT-Raman | - | Vibrational assignments based on normal coordinate analysis researchgate.net |

This table provides examples of vibrational frequencies for related compounds. Specific frequencies for this compound will be unique to its structure.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful predictive capabilities that complement experimental findings, providing insights into the electronic structure, reactivity, and dynamics of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the reactivity of molecules like this compound. jcsp.org.pkresearchgate.net DFT calculations, often using hybrid functionals such as B3LYP, can accurately model molecular geometries, vibrational frequencies, and electronic properties.

For substituted pyridines, DFT can be used to predict reactivity in reactions like nucleophilic substitution by calculating Fukui indices, which identify the most electrophilic sites in the molecule. For example, DFT can help determine whether nucleophilic attack is more likely to occur at the carbon atom bearing the bromine or at another position on the pyridine ring. Furthermore, Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization within the molecule, providing insights into its stability and reactivity. researchgate.netjcsp.org.pk The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help to understand the molecule's electronic transitions and chemical reactivity. jcsp.org.pkresearchgate.net

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported in the provided search results, this computational technique is a powerful tool for exploring the conformational landscape and reaction pathways of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static calculations.

For a molecule like this compound, MD simulations could be employed to:

Investigate reaction pathways: MD simulations can be used to model the approach of a nucleophile to the this compound molecule, providing a dynamic picture of the substitution reaction. This can help in understanding the steric and electronic factors that govern the reaction mechanism.

Study intermolecular interactions: In condensed phases, MD simulations can reveal the nature and strength of intermolecular interactions, such as π-π stacking and halogen bonding, which can influence the physical properties and reactivity of the compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions at the molecular level. nih.gov These computational methods, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate reaction mechanisms that might be difficult to determine through experimental means alone.

For this compound, a molecule activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group, quantum chemical calculations provide profound insights into its reactivity. Theoretical studies on related nitro(hetero)arenes have successfully mapped out the mechanistic pathways for reactions such as direct amination. researchgate.net For instance, DFT calculations have been used to support a proposed dianion pathway in the oxidative nucleophilic aromatic substitution of hydrogen (ONSH) on nitroarenes, identifying the rate-limiting step and explaining the reaction's feasibility. researchgate.net Research on similar systems has shown that substrates with a 2-bromo substituent exhibit comparable reactivity to their 2-fluoro counterparts, a finding that can be rationalized through computational analysis of the transition states. researchgate.net

Commonly employed methods for studying pyridine derivatives include DFT calculations using the B3LYP functional with extensive basis sets like 6–311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data to validate the theoretical model. researchgate.net

Furthermore, computational studies can be used to investigate the potential for unexpected reaction pathways. Research on the isomeric 3-bromo-4-nitropyridine revealed a surprising nitro-group migration during reactions with amines. clockss.org A systematic computational study of this compound could similarly explore the energy barriers for both the expected SNAr reaction and potential rearrangement or migration pathways, guiding synthetic efforts toward desired products.

To illustrate the utility of these calculations, a hypothetical energy profile for the SNAr reaction of this compound with a generic amine (R-NH2) is presented below. Such a profile, derived from quantum chemical calculations, would map the change in energy as the reaction progresses from reactants to products through an intermediate and transition states.

| Reaction Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Amine | 0.0 |

| Meisenheimer Complex (Intermediate) | Covalent adduct of the amine and pyridine ring | +5.4 |

| Transition State | Energy maximum for the departure of the bromide ion | +18.2 |

| Products | 2-Amino-4-nitropyridine derivative + HBr | -10.5 |

This table is a representative example illustrating the type of data generated from quantum chemical calculations to elucidate a reaction mechanism. The values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build predictive models for the biological activities or physicochemical properties of compounds based on their molecular structures. wikipedia.orgexcli.de A QSAR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with a specific activity, such as enzyme inhibition, antibacterial potency, or toxicity. wikipedia.orgexcli.de For a compound like this compound, which serves as a building block for various biologically active molecules, QSAR can be a powerful tool for the rational design of new and more potent derivatives. chemimpex.com

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. excli.de While some descriptors are empirical, modern QSAR studies increasingly rely on descriptors derived from quantum chemical calculations, leading to more mechanistically interpretable models.

A pertinent example is the use of QSAR to model the enzymatic reduction of pyridine N-oxide derivatives, which are structurally related to nitropyridines. researchgate.net In such studies, a strong correlation was established between the rate of reduction by an enzyme and the energy of the lowest unoccupied molecular orbital (ELUMO), a quantum-mechanically calculated descriptor. researchgate.net A lower ELUMO value indicates a greater electron-accepting potency, which facilitates the enzymatic reduction. researchgate.net Given that the biological activity of many nitroaromatic compounds is linked to their redox properties, ELUMO would be a critical descriptor in any QSAR model involving this compound.

Once descriptors are calculated for a series of related compounds (a training set), statistical methods such as Multiple Linear Regression (MLR), or more advanced machine learning techniques like Random Forest (RF) and Support Vector Machines (SVM), are used to generate the predictive model. nih.govnih.gov The robustness and predictive power of the resulting model are then carefully validated. nih.gov Such models can subsequently be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates.

The table below illustrates a hypothetical dataset that could be used to build a QSAR model for a series of substituted nitropyridines, including this compound.

| Compound | Quantum Descriptor (ELUMO in eV) | Observed Biological Activity (pIC50) |

|---|---|---|

| 2-Chloro-4-nitropyridine | -2.15 | 5.8 |

| This compound | -2.18 | 6.0 |

| 2-Iodo-4-nitropyridine | -2.25 | 6.2 |

| 2-Methoxy-4-nitropyridine | -1.95 | 5.1 |

| 4-Nitropyridine | -1.80 | 4.5 |

This table is a representative example illustrating the data structure for a QSAR analysis. The values are hypothetical and serve to demonstrate the relationship between a calculated descriptor and a measured activity.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 2-Bromo-4-nitropyridine Transformations

The transformation of this compound is central to its utility. While classical nucleophilic substitution is common, future research is focused on developing sophisticated catalytic systems for more complex and selective modifications. The primary goals are to enhance reaction efficiency, expand the scope of accessible derivative structures, and achieve transformations that are difficult under traditional conditions.